molecular formula C12H20O B14381537 4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol CAS No. 90095-60-6

4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol

Cat. No.: B14381537
CAS No.: 90095-60-6
M. Wt: 180.29 g/mol
InChI Key: NFNYXVLVTUEEDO-UHFFFAOYSA-N
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Description

4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C12H20O It is a derivative of cyclohexa-2,5-diene, characterized by the presence of butyl and methyl groups attached to the cyclohexadiene ring

Preparation Methods

The synthesis of 4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-2,5-diene derivatives with butyl and methyl groups under controlled conditions. The reaction typically requires the use of strong bases and specific catalysts to ensure the selective addition of the butyl and methyl groups to the cyclohexadiene ring . Industrial production methods may involve large-scale alkylation processes using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted cyclohexadiene derivatives.

Scientific Research Applications

4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms and kinetics.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic additions, which are driven by the electron-rich cyclohexadiene ring. These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations .

Comparison with Similar Compounds

4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol can be compared with other similar compounds, such as:

Properties

CAS No.

90095-60-6

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol

InChI

InChI=1S/C12H20O/c1-4-5-6-11(2)7-9-12(3,13)10-8-11/h7-10,13H,4-6H2,1-3H3

InChI Key

NFNYXVLVTUEEDO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C=CC(C=C1)(C)O)C

Origin of Product

United States

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